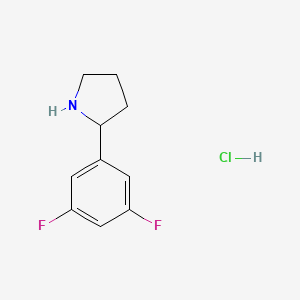
2-(3,5-Difluorophenyl)pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3,5-Difluorophenyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1197236-08-0 . It has a molecular weight of 219.66 . The IUPAC name for this compound is 2-(3,5-difluorophenyl)pyrrolidine hydrochloride . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “2-(3,5-Difluorophenyl)pyrrolidine hydrochloride” is 1S/C10H11F2N.ClH/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10;/h4-6,10,13H,1-3H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-(3,5-Difluorophenyl)pyrrolidine hydrochloride” is a powder that is stored at room temperature .Applications De Recherche Scientifique
Synthesis of Fluorinated Pyridines
Fluorinated pyridines are important in the development of pharmaceuticals and agrochemicals due to their unique physical, chemical, and biological properties. The presence of fluorine atoms can significantly alter the reactivity and interaction of these compounds. “2-(3,5-Difluorophenyl)pyrrolidine hydrochloride” serves as a precursor in the synthesis of various fluoropyridines, which are less reactive than their chlorinated and brominated analogues, making them suitable for selective synthesis .
Medicinal Chemistry
In medicinal chemistry, fluorine atoms are often introduced into molecules to enhance their metabolic stability and to modulate their biological activity. “2-(3,5-Difluorophenyl)pyrrolidine hydrochloride” can be utilized to synthesize fluorinated derivatives that serve as building blocks for drugs. These derivatives can potentially improve the pharmacokinetic properties of therapeutic agents .
Agriculture
The introduction of fluorine atoms into lead structures is a common modification to develop new agricultural products with improved physical, biological, and environmental properties. “2-(3,5-Difluorophenyl)pyrrolidine hydrochloride” may be used to create fluorine-containing substituents on aryl rings, which have been commercialized as active ingredients in agricultural chemicals .
Material Science
In material science, fluorinated compounds are valued for their contribution to the development of advanced materials with specific properties. “2-(3,5-Difluorophenyl)pyrrolidine hydrochloride” could be involved in the creation of new materials that require the stability and reactivity provided by fluorinated groups .
Biochemistry
In biochemistry, fluorinated compounds are used to study enzyme interactions and mechanisms due to their ability to mimic the natural substrates of enzymes while being resistant to enzymatic degradation. “2-(3,5-Difluorophenyl)pyrrolidine hydrochloride” might be used to synthesize enzyme inhibitors or substrates for biochemical assays .
Industrial Applications
Fluorinated compounds are also used in various industrial applications, including the manufacturing of polymers and refrigerants. The unique properties of fluorine atoms, such as their electronegativity and small size, make them valuable in creating compounds with desired characteristics. “2-(3,5-Difluorophenyl)pyrrolidine hydrochloride” could be used as an intermediate in the synthesis of such industrial compounds .
Environmental Applications
The environmental applications of fluorinated compounds include their use in the development of refrigerants that have a lower global warming potential. “2-(3,5-Difluorophenyl)pyrrolidine hydrochloride” may contribute to the synthesis of environmentally friendly refrigerants that are less harmful to the ozone layer .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-(3,5-difluorophenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10;/h4-6,10,13H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNQBQBSZWTLJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC(=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Difluorophenyl)pyrrolidine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

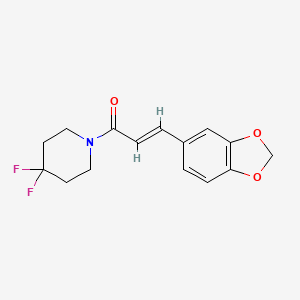


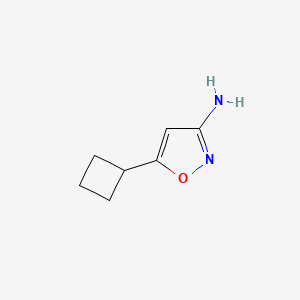
![Tert-butyl 8-(6-bromopyridine-3-carbonyl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2779103.png)
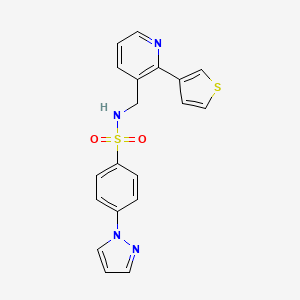

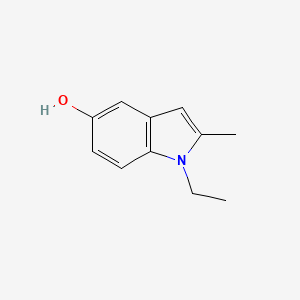
![N-(5-chloro-2-methoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2779113.png)

![1-[(4-Fluorophenyl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2779115.png)
![5-Fluoro-2-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxypyrimidine](/img/structure/B2779117.png)

